molecular formula C8H15N3S3 B12682858 N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N'-propylthiourea CAS No. 25902-57-2

N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N'-propylthiourea

Cat. No.: B12682858
CAS No.: 25902-57-2
M. Wt: 249.4 g/mol
InChI Key: BFUQGKQXNGVSKC-UHFFFAOYSA-N
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Description

N-(2,5-Dithia-7-azabicyclo(221)hept-7-yl)-N’-propylthiourea is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea typically involves the reaction of a bicyclic amine with a thiourea derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

25902-57-2

Molecular Formula

C8H15N3S3

Molecular Weight

249.4 g/mol

IUPAC Name

1-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-propylthiourea

InChI

InChI=1S/C8H15N3S3/c1-2-3-9-8(12)10-11-6-4-13-7(11)5-14-6/h6-7H,2-5H2,1H3,(H2,9,10,12)

InChI Key

BFUQGKQXNGVSKC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NN1C2CSC1CS2

Origin of Product

United States

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